Isobutyrophenone

Overview

Description

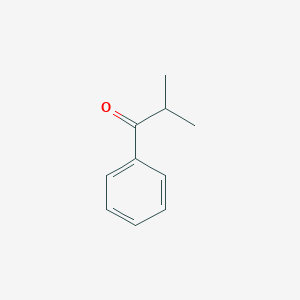

Isobutyrophenone (CAS 611-70-1), also known as phenyl isopropyl ketone, is an aromatic ketone with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. Structurally, it consists of a benzene ring linked to an isobutyryl group (CH(CH₃)₂-C=O). It is a colorless to pale yellow liquid with a boiling point of 217°C, a density of 0.988 g/mL, and a refractive index of 1.517 . Its vapor pressure is 1 mmHg at 50°C, and it exhibits moderate lipophilicity (logP ≈ 2.5) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic reaction of isobutyric acid and methyl benzoate. This method utilizes a catalyst composed of active components such as rare earth oxides, carriers like silicon dioxide, aluminum oxide, or zinc oxide, and additive agents like alkaline earth metal oxides. This process is advantageous due to its simplicity, continuous production capability, and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions: Isobutyrophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine hydrate and strong bases like potassium hydroxide are used in Wolff-Kishner reduction.

Substitution: Bromoacetic acid ethyl ester is used in nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Isobutyl benzene.

Substitution: 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Isobutyrophenone is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. For instance, it can be synthesized through methods like Friedel-Crafts acylation of benzene with isobutyryl chloride using a Lewis acid catalyst such as aluminum chloride. This process allows for the efficient production of this compound on an industrial scale.

Reactions and Mechanisms

The compound undergoes various chemical reactions that facilitate the formation of more complex molecules. It is involved in the Wolff–Kishner reduction and can react with bromoacetic acid ethyl ester to yield 3-hydroxy-4-methyl-3-phenyl-valeric acid ethyl ester. These reactions highlight its versatility as a reagent in organic synthesis.

Biological Applications

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound and its derivatives. The following table summarizes key findings from research on its antifungal activity:

| Compound | Pathogen Tested | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | Fusarium solani | 4.34 | |

| 2,4-Dihydroxy-5-methyl this compound | Botrytis cinerea | 19.92 | |

| This compound Derivative 1 | Candida albicans | 15.55 | |

| This compound Derivative 2 | Aspergillus niger | 32.78 |

The mechanism behind its antifungal activity involves disrupting cellular processes critical for fungal survival, such as cell wall synthesis and metabolic pathways. Molecular docking studies suggest that this compound effectively binds to target proteins involved in these processes, indicating its potential as a lead compound for antifungal drug development.

Case Studies

Efficacy Against Fungal Pathogens

A notable study highlighted that this compound exhibited an IC50 value of 4.34 μg/mL against Fusarium solani, significantly outperforming traditional antifungals like hymexazol (IC50 = 38.92 μg/mL). This suggests that this compound could serve as a more effective treatment option for certain fungal infections.

Development of New Derivatives

Researchers have synthesized several new derivatives of this compound to enhance its biological activity. For example, the derivative 2,4-dihydroxy-5-methyl this compound demonstrated promising antifungal activity against Botrytis cinerea with an IC50 value of 19.92 μg/mL. These findings underscore the importance of structural modifications in improving biological efficacy.

Mechanism of Action

Isobutyrophenone can be compared with other similar compounds such as butyrophenone and acetophenone:

Butyrophenone: Similar in structure but with a butyl group instead of an isobutyl group.

Acetophenone: Contains a methyl group instead of an isobutyl group.

Uniqueness: this compound’s unique structure, with an isobutyl group, makes it a valuable intermediate in organic synthesis, offering different reactivity and properties compared to butyrophenone and acetophenone.

Comparison with Similar Compounds

Isobutyrophenone is structurally and functionally compared to acetophenone (C₆H₅COCH₃) and propiophenone (C₆H₅COCH₂CH₃). Key differences are summarized below:

Table 1: Physical and Chemical Properties

Table 2: Reactivity in Key Reactions

(a) Asymmetric Transfer Hydrogenation

| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | |

|---|---|---|---|

| Acetophenone | 95 | 92 | |

| This compound | 89 | 85 |

(b) C(CO)–C(alkyl) Bond Cleavage

Key Findings

Steric Effects: this compound’s branched isopropyl group reduces reactivity in bond cleavage and hydrogenation compared to linear analogs (acetophenone, propiophenone) due to steric hindrance .

Enol Stability: this compound’s enol exhibits unusual kinetic stability (kH/kD = 3.30 ± 0.07 under hydronium ion catalysis), attributed to resonance stabilization and reduced steric strain in the transition state .

Isotope Effects: Kinetic Isotope Effect (KIE): For enol ketonization, kH/kD = 3.30 (hydronium ion) vs. 1.00 for enolate ion, reflecting differences in transition-state hydrogen bonding . Equilibrium Isotope Effect (EIE): KH/KD = 5.88 ± 0.32 for enol ionization, consistent with Melander-Westheimer-Bigeleisen theory .

Mechanistic Insights

(a) Acid-Catalyzed Ketonization

This compound enol undergoes ketonization via rate-determining proton transfer from the catalyst to the enol oxygen. The enolate ion, however, reacts through a concerted mechanism, leading to smaller KIEs (kH/kD = 1.00–7.48) depending on the catalyst .

Biological Activity

Isobutyrophenone, a ketone derivative of phenol, has garnered attention due to its diverse biological activities. This article explores the compound's antifungal properties, synthesis, and structure-activity relationships, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound (C10H12O) is characterized by a phenyl group attached to a carbonyl group, with a branched isobutyl substituent. Its synthesis often involves Friedel-Crafts acylation or other organic reactions that introduce the isobutyl group onto the aromatic ring. Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity, particularly against fungal pathogens .

Antifungal Activity

This compound and its derivatives have been evaluated for their antifungal properties against various pathogenic fungi. The following table summarizes key findings from recent studies on the antifungal activity of this compound derivatives:

The antifungal mechanism of this compound involves inhibition of fungal growth by disrupting cellular processes. Studies suggest that it interferes with cell wall synthesis and metabolic pathways critical for fungal survival. Molecular docking studies indicate that this compound binds effectively to target proteins involved in these processes, demonstrating its potential as a lead compound for antifungal drug development .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound analogs has revealed that modifications to the phenolic ring significantly affect biological activity. The introduction of electron-donating or withdrawing groups can enhance or diminish antifungal efficacy:

- Electron-withdrawing groups (e.g., halogens) tend to increase potency by stabilizing the interaction with fungal targets.

- Hydroxyl substitutions at the ortho or para positions have been shown to improve solubility and bioavailability, leading to enhanced antifungal activity .

Case Studies

- Antifungal Efficacy Against Fusarium solani : A study demonstrated that this compound exhibited an IC50 value of 4.34 μg/mL against Fusarium solani, outperforming traditional antifungals like hymexazol (IC50 = 38.92 μg/mL). This suggests its potential as a more effective treatment option for fungal infections .

- Development of New Derivatives : Researchers synthesized several new derivatives of this compound, such as 2,4-dihydroxy-5-methyl this compound, which showed promising antifungal activity against Botrytis cinerea with an IC50 value of 19.92 μg/mL. These findings highlight the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key spectroscopic signatures (NMR, IR, MS) for characterizing Isobutyrophenone, and how do they correlate with its molecular structure?

- Methodology :

- NMR : Analyze the -NMR spectrum for the aromatic proton signals (6.9–7.5 ppm, multiplet) and the isopropyl group’s methyl doublet (1.2–1.4 ppm, δ) and methine septet (3.0–3.2 ppm). -NMR should show the ketone carbonyl peak at ~207 ppm .

- IR : Confirm the C=O stretch at ~1680–1720 cm.

- MS : Look for the molecular ion peak at m/z 148 (CHO) and fragmentation patterns (e.g., loss of isopropyl group).

Q. What synthetic routes are commonly used to prepare this compound, and what are their mechanistic considerations?

- Methodology :

- Friedel-Crafts Acylation : React benzene with isobutyryl chloride in the presence of AlCl. Monitor regioselectivity and byproduct formation (e.g., para-substitution dominance due to steric effects).

- Grignard Reaction : Use phenylmagnesium bromide with isobutyronitrile, followed by hydrolysis. Optimize solvent (e.g., THF) and temperature to minimize side reactions .

- Rationale : These methods highlight trade-offs between yield, scalability, and selectivity for academic synthesis .

Q. How does this compound’s reactivity differ from acetophenone in nucleophilic addition reactions?

- Methodology :

- Compare reaction rates with nucleophiles (e.g., Grignard reagents, hydrides) under identical conditions.

- Use computational tools (e.g., DFT calculations) to analyze steric and electronic effects of the isopropyl group versus methyl .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address low yields in Friedel-Crafts acylation?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst loading (AlCl), temperature, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation .

Q. What strategies resolve contradictions in reported toxicity data for this compound across cell-based assays?

- Methodology :

- Meta-Analysis : Collate data from multiple studies, adjusting for variables like cell line (HEK293 vs. HepG2), exposure time, and solvent (DMSO vs. ethanol).

- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected by this compound, distinguishing direct toxicity from solvent artifacts .

Q. How can this compound be functionalized for catalytic applications in asymmetric synthesis?

- Methodology :

- Chiral Auxiliary Design : Introduce enantioselective substituents (e.g., BINOL derivatives) to the ketone group.

- Catalytic Testing : Evaluate turnover frequency (TOF) and enantiomeric excess (ee) in model reactions (e.g., aldol additions) .

- Rationale : Functionalization expands utility in enantioselective catalysis, bridging organic synthesis and materials science .

Q. What computational models best predict this compound’s solubility in polar aprotic solvents?

- Methodology :

- COSMO-RS Simulations : Calculate solubility parameters in DMSO, DMF, and acetonitrile. Validate with experimental data via UV-Vis spectroscopy.

- Machine Learning : Train models on existing solubility datasets using molecular descriptors (e.g., logP, dipole moment) .

Q. Methodological Best Practices

- Experimental Reproducibility : Document catalyst preparation, solvent drying, and reaction conditions in detail (per Beilstein Journal guidelines) .

- Data Interpretation : Use statistical tools (ANOVA, t-tests) to confirm significance of observed trends, especially in toxicity or catalytic studies .

- Literature Alignment : Cross-reference synthetic procedures and spectral data with prior studies to ensure consistency, addressing outliers through controlled replicates .

Properties

IUPAC Name |

2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMGLVDZZMBWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048202 | |

| Record name | Isopropyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-70-1 | |

| Record name | Isobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53972NTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.